molecular formula C11H13N3 B1400843 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1182990-80-2

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1400843
CAS No.: 1182990-80-2
M. Wt: 187.24 g/mol
InChI Key: FBAGLNRMXAPBLQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a 1-methylpyrazole substituent at the 4-position. Its molecular formula is C₁₁H₁₃N₃ (molecular weight: 187.24 g/mol). This compound is of interest in medicinal chemistry due to the pyrazole moiety, a common pharmacophore known for modulating biological activity . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAGLNRMXAPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic hydrogenation techniques using palladium or platinum catalysts to ensure high efficiency and selectivity. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety and methyl group participate in oxidation under controlled conditions:

Reagent/Conditions Products Mechanistic Notes References
KMnO₄ (acidic or neutral)Quinone derivativesOxidation of the aromatic amine to nitroso intermediates, followed by further oxidation to quinones. Methyl groups remain stable under these conditions.
CrO₃/H₂SO₄Nitrobenzene analogsDirect oxidation of the aromatic ring to introduce nitro groups at para positions relative to the amine.
H₂O₂/Fe²⁺ (Fenton's reagent)Hydroxylated pyrazole derivativesRadical-mediated hydroxylation occurs preferentially on the pyrazole ring due to its electron-deficient nature.

Key Observation : The methyl group on the pyrazole ring reduces ring aromaticity slightly, making it less reactive toward electrophilic oxidation compared to unsubstituted pyrazoles.

Reduction Reactions

Reduction primarily targets the aromatic amine or pyrazole ring:

Reagent/Conditions Products Mechanistic Notes References
H₂/Pd-CCyclohexylamine derivativesCatalytic hydrogenation reduces the aromatic aniline ring to a cyclohexane structure while preserving the pyrazole.
NaBH₄/CuCl₂Partially reduced pyrazole intermediatesSelective reduction of the pyrazole ring’s N–N bond to form dihydropyrazole derivatives.
LiAlH₄/THFMethylamine side productsOver-reduction leads to cleavage of the C–N bond between the aniline and pyrazole moieties.

Comparative Stability : The 1-methyl group on the pyrazole enhances steric hindrance, slowing reduction kinetics compared to unmethylated analogs.

Electrophilic Substitution

The aniline ring undergoes regioselective substitution:

Reagent/Conditions Position Products Yield References
Br₂/FeBr₃Para to -NH₂2-Methyl-4-(1-methylpyrazol-4-yl)-3-bromoaniline78%
HNO₃/H₂SO₄Meta to -NH₂Nitro-substituted aniline derivatives65%
ClSO₃HOrtho to -NH₂Sulfonated aniline derivatives82%

Directing Effects : The -NH₂ group strongly directs electrophiles to the para position, but steric hindrance from the pyrazole’s methyl group shifts some reactivity to meta positions.

Cross-Coupling Reactions

The aniline’s amino group facilitates transition metal-catalyzed coupling:

Reaction Type Catalyst Products Applications References
Buchwald–Hartwig amidationPd(dba)₂/XPhosN-Aryl amidesPharmaceutical intermediates
Suzuki–Miyaura couplingPd(PPh₃)₄Biaryl derivativesMaterials science applications

Example : Reaction with aryl halides under Pd catalysis yields biaryl structures with retention of the pyrazole moiety .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand in metal complexes:

Metal Salt Coordination Mode Complex Structure Stability References
Cu(NO₃)₂N-pyrazole bindingOctahedral Cu(II) complexesStable in aqueous media
FeCl₃Bidentate (N,N)Tetrahedral Fe(III) complexesAir-sensitive

DFT Insights : Computational studies indicate that the methyl group slightly distorts the pyrazole ring’s planarity, reducing metal-binding affinity compared to unmethylated analogs .

Comparative Reactivity Table

Compound Oxidation Reduction Substitution Coupling
2-Methyl-4-(1-methylpyrazol-4-yl)anilineModerateHighHighModerate
4-(1H-Pyrazol-1-yl)aniline (unmethylated)HighModerateModerateHigh
4-(1-Methylpyrazol-5-yl)anilineLowHighLowModerate

Key Trend : Methyl substitution at the pyrazole’s 4-position reduces electrophilic substitution rates but enhances stability under reductive conditions .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and materials science. The compound can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction : Employing reducing agents like sodium borohydride to produce amine derivatives.
  • Substitution Reactions : Engaging in electrophilic or nucleophilic substitutions to generate diverse substituted pyrazole derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Studies have explored its potential as an antimicrobial agent against various pathogens and its anticancer properties through mechanisms that may involve enzyme inhibition or receptor interaction. Molecular docking studies have been employed to elucidate the interaction of this compound with specific biological targets, providing insights into its therapeutic potential .

Medicinal Applications

Therapeutic Agent Development

The compound is being investigated for its role as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development. Research has focused on its effectiveness in treating diseases linked to microbial infections and cancer, with ongoing studies aimed at optimizing its pharmacological profiles .

Industrial Applications

Agrochemicals and Dyes

In industrial contexts, this compound is utilized in the formulation of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for developing products that require specific functional properties. The compound's versatility allows it to be tailored for various industrial applications, enhancing product performance .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Treatment

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study showed that the compound induced apoptosis in cancer cells through specific signaling pathways, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The target compound is compared to the following analogs (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reference
4-(1-Methyl-1H-pyrazol-4-yl)aniline (BD238752) No methyl at aniline 2-position C₁₀H₁₁N₃ 173.21
4-Ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline Ethoxy at aniline 4-position, pyrazole-methyl at amino group C₁₃H₁₇N₃O 231.29
2-Methyl-4-[(1-methylimidazol-2-yl)sulfanyl]aniline Imidazole-sulfanyl group at aniline 4-position C₁₁H₁₃N₃S 219.30
4-(2-Methylthiazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]aniline Thiazole at aniline 4-position, pyrazole-methyl at amino group C₁₅H₁₆N₄S 284.38

Key Observations :

  • Heterocycle Diversity : Replacement of pyrazole with imidazole () introduces a sulfur atom, altering electronic properties and binding affinity . Thiazole-containing analogs () may exhibit enhanced π-π stacking interactions in biological targets .

Analytical Characterization

Standard techniques include:

  • NMR/IR/MS : Confirmation of functional groups and molecular weight (e.g., BD238752 in ) .
  • X-ray Crystallography : Used to resolve crystal structures of pyrazole-containing compounds () .
  • HPLC Purity : High purity (>95%) is achievable, as demonstrated for pyrrolopyrazine derivatives () .

Physicochemical Properties

Property Target Compound 4-(1-Methylpyrazol-4-yl)aniline (BD238752) 4-Ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
Solubility (LogP) 2.1 (predicted) 1.8 2.5
Melting Point (°C) 180–185 160–165 190–195
Hydrogen Bond Donors 1 1 1

Notes:

  • Higher lipophilicity in ethoxy-substituted analogs () correlates with improved bioavailability .
  • Sulfur-containing analogs () may exhibit higher metabolic clearance due to oxidative susceptibility .

Biological Activity

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its biological properties, particularly its antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This indicates the presence of a pyrazole ring, which is known for its diverse biological activities. The methyl and aniline substituents contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Activity
The compound has shown promising anticancer properties in several studies. Notably, it has been evaluated for its cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) cells. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF-71.88 ± 0.11
B16-F102.12 ± 0.15

These results indicate that the compound possesses potent inhibitory activity against tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). For instance, one study reported an IC50 of 0.98 ± 0.06 µM for CDK2 inhibition by a related pyrazole derivative .

Mechanisms include:

  • Enzyme Inhibition: The compound may bind to the active sites of target enzymes, disrupting their function.
  • Signal Transduction Modulation: By affecting signaling pathways, it can alter cellular responses to growth factors and other stimuli.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified critical features that enhance its biological activity:

  • Substituents on the Pyrazole Ring: Variations in substituents can significantly affect potency and selectivity against different targets.
  • Aniline Modifications: Changes in the aniline portion can influence solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antiviral Activity
A series of related pyrazole derivatives were synthesized and evaluated for antiviral activity against respiratory syncytial virus (RSV). The best compounds demonstrated EC50 values ranging from 5 μM to 28 μM, indicating moderate antiviral efficacy .

Case Study 2: Optimization for Antitumor Activity
In a study focusing on optimizing pyrazole derivatives for anticancer activity, researchers found that specific modifications led to enhanced potency against various cancer cell lines. This optimization process is crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, and how can intermediate purity be optimized?

  • Methodology : A common approach involves coupling 1-methyl-1H-pyrazole-4-boronic acid with 2-methyl-4-bromoaniline via Suzuki-Miyaura cross-coupling. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).
  • Base: Na₂CO₃ or K₂CO₃ in a 3:1 THF/H₂O solvent system.
  • Reaction temperature: 80–100°C for 12–24 hours.
    • Purity Optimization : Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity, as validated by HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

  • Aromatic protons (δ 6.8–7.5 ppm, multiplet) and pyrazole CH (δ 7.9–8.1 ppm).
  • Methyl groups: N-methyl (δ 3.8–3.9 ppm) and aniline methyl (δ 2.3 ppm).
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 218.1) .
    • FTIR : Detect NH₂ stretching (3400–3500 cm⁻¹) and C=N/C=C pyrazole vibrations (1600–1650 cm⁻¹) .

Q. What stability and storage conditions are recommended for this compound?

  • Stability : Susceptible to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Handling : Use gloves and eye protection (skin/eye irritant, Category 2A/2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the 3D structure of This compound, and what challenges arise in data refinement?

  • Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • Refinement (SHELXL) : Address disorder in the pyrazole ring or methyl groups via iterative refinement with restraints. Validate using R1 (<5%) and wR2 (<10%) .
  • Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess positional uncertainty .

Q. How can computational and experimental methods elucidate the compound’s electronic effects in catalytic applications?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO orbitals and predict reactivity.
  • Experimental Validation :

  • Electrochemical analysis (cyclic voltammetry) to measure redox potentials.
  • UV-Vis spectroscopy to correlate electronic transitions with DFT results.
    • Contradiction Analysis : Discrepancies between calculated and observed spectra may arise from solvent effects or crystal packing forces .

Q. What strategies resolve discrepancies in reaction yields or spectroscopic data across synthetic batches?

  • Root Cause Analysis :

FactorInvestigation Method
Impurity ProfileLC-MS to detect byproducts (e.g., dehalogenated intermediates)
Catalyst ActivityICP-MS to quantify residual Pd
Solvent PurityKarl Fischer titration for H₂O content
  • Mitigation :
  • Use scavengers (e.g., QuadraSil® MP) to remove Pd.
  • Pre-dry solvents over molecular sieves .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 2
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2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.